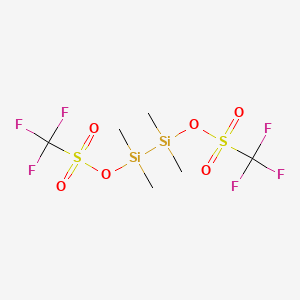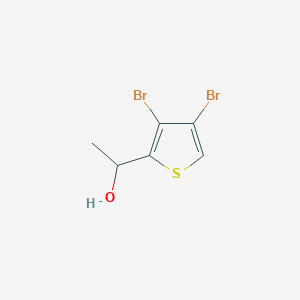
1-(3,4-Dibromothiophen-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dibromothiophen-2-yl)ethanol is an organic compound with the molecular formula C6H6Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the thiophene ring and an ethanol group at the 2 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Dibromothiophen-2-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of thiophene followed by the introduction of the ethanol group. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibromothiophene is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dibromothiophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms, yielding thiophene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOCH2CH3)
Major Products:
Oxidation: 1-(3,4-Dibromothiophen-2-yl)acetaldehyde, 1-(3,4-Dibromothiophen-2-yl)acetic acid
Reduction: Thiophene derivatives without bromine atoms
Substitution: Thiophene derivatives with various functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
1-(3,4-Dibromothiophen-2-yl)ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)ethanol involves its interaction with molecular targets through its functional groups. The bromine atoms and the ethanol group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Thiophene: The parent compound of 1-(3,4-Dibromothiophen-2-yl)ethanol, lacking the bromine atoms and the ethanol group.
2-Bromoethanol: A simpler compound with a single bromine atom and an ethanol group.
3,4-Dibromothiophene: Similar to this compound but without the ethanol group.
Uniqueness: this compound is unique due to the presence of both bromine atoms and the ethanol group, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C6H6Br2OS |
|---|---|
Peso molecular |
285.99 g/mol |
Nombre IUPAC |
1-(3,4-dibromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H6Br2OS/c1-3(9)6-5(8)4(7)2-10-6/h2-3,9H,1H3 |
Clave InChI |
XSSHKJDZGLZYAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=CS1)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


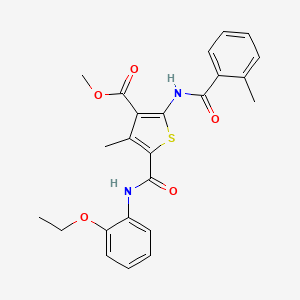
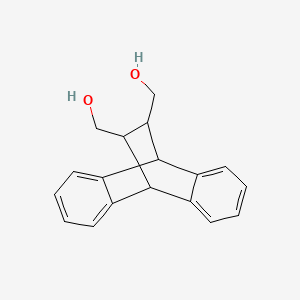



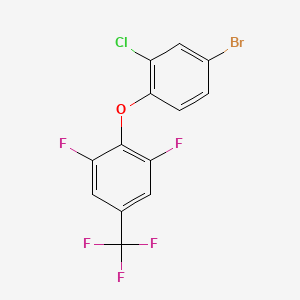
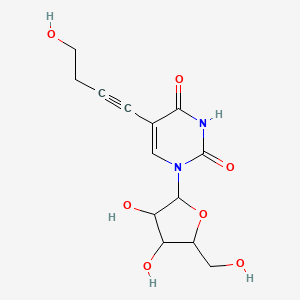
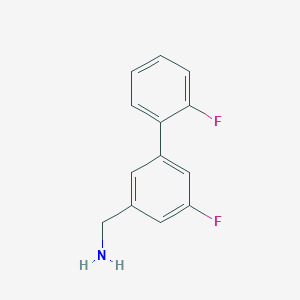

![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
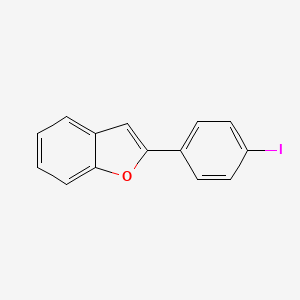
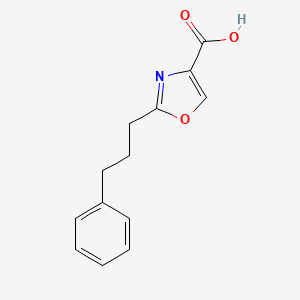
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)
